Methylphenylvinylsilane

Descripción general

Descripción

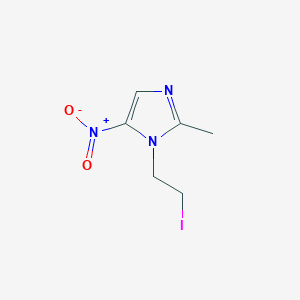

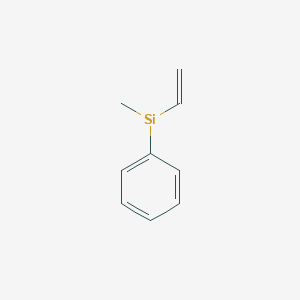

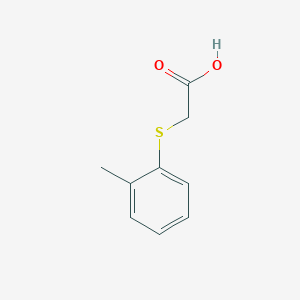

Methylphenylvinylsilane is a laboratory chemical with the molecular formula C9H11Si . It is also known by other synonyms such as ethenylmethylphenylsilane .

Molecular Structure Analysis

The molecular weight of Methylphenylvinylsilane is 147.27 g/mol . The exact structure can be determined using techniques like 3D electron diffraction .

Aplicaciones Científicas De Investigación

Catalysis in Organic Synthesis

Scientific Field

Organic Chemistry

Application Summary

Methylphenylvinylsilane is utilized in organic synthesis as a reagent for the introduction of vinyl groups, which are pivotal in the formation of carbon-carbon bonds. Its application is crucial in synthesizing complex organic molecules, pharmaceuticals, and polymers.

Methods of Application

The compound is often used in transition metal-catalyzed cross-coupling reactions, such as Heck and Suzuki reactions. The typical procedure involves the reaction of methylphenylvinylsilane with an aryl halide in the presence of a palladium catalyst and a base at elevated temperatures.

Results Summary

The use of methylphenylvinylsilane in such reactions generally yields high selectivity and conversion rates for the desired vinylated products. For instance, yields can often exceed 90%, with the E/Z selectivity being favorable for many synthetic applications .

Electronics and Semiconductor Manufacturing

Scientific Field

Materials Science

Application Summary

In the field of electronics, methylphenylvinylsilane serves as a precursor for depositing silicon-containing films used in semiconductor devices. These films are essential for the fabrication of electronic components.

Methods of Application

Chemical vapor deposition (CVD) techniques are employed, where methylphenylvinylsilane is vaporized and then decomposed at high temperatures on a substrate, forming a thin film of silicon with desired properties.

Results Summary

The films produced exhibit excellent electrical properties and are integral to the performance of semiconductors. The thickness and quality of the films can be precisely controlled, contributing to the miniaturization and efficiency of electronic devices .

Biological Research

Scientific Field

Biochemistry

Application Summary

Methylphenylvinylsilane finds applications in bioconjugation processes, where it is used to modify biomolecules or surfaces to study biological interactions or enhance the functionality of biosensors.

Methods of Application

The silane compound is used to functionalize surfaces or biomolecules through a silanization process, which involves the formation of a self-assembled monolayer on a substrate, providing a reactive vinyl group for further bioconjugation.

Results Summary

This application has enabled the development of highly sensitive biosensors with improved detection limits for various biomarkers. The modification process is highly efficient, often achieving near-complete surface coverage and stability under biological conditions .

Energy Storage Materials

Scientific Field

Energy Technology

Application Summary

In energy storage, methylphenylvinylsilane is explored for its potential in enhancing the performance of battery materials, particularly in the context of silicon-based anodes for lithium-ion batteries.

Methods of Application

The compound is used to create silicon-carbon composites through a polymerization process, which improves the conductivity and structural integrity of silicon anodes.

Results Summary

The incorporation of methylphenylvinylsilane leads to anodes with higher capacity retention and longer cycle life compared to traditional anodes. Experimental data show significant improvements in charge-discharge cycles, with some studies reporting over 1000 cycles with minimal capacity loss .

Environmental Science

Scientific Field

Environmental Chemistry

Application Summary

Methylphenylvinylsilane is investigated for its role in environmental remediation, particularly in the degradation of organic pollutants through advanced oxidation processes.

Methods of Application

The compound is used to synthesize photocatalytic materials that are activated under light irradiation. These materials generate reactive oxygen species that degrade contaminants in water and air.

Results Summary

Studies have demonstrated the effective breakdown of various pollutants, with degradation rates significantly higher than those achieved with traditional photocatalysts. The materials show promise in treating a wide range of environmental contaminants, offering a sustainable solution for pollution control .

Materials Science

Scientific Field

Nanotechnology

Application Summary

Methylphenylvinylsilane is used in the synthesis of nanocomposites and functional coatings, enhancing the mechanical and thermal properties of materials.

Methods of Application

The silane is incorporated into polymer matrices or used as a coupling agent to improve the interfacial bonding between fillers and polymers, resulting in composites with superior properties.

Results Summary

The resulting nanocomposites exhibit enhanced strength, flexibility, and thermal stability. Quantitative analyses show improvements in tensile strength by up to 50% and thermal resistance by several degrees Celsius, making these materials suitable for high-performance applications .

Safety And Hazards

Propiedades

InChI |

InChI=1S/C9H11Si/c1-3-10(2)9-7-5-4-6-8-9/h3-8H,1H2,2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOSXLDGILGBOSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C=C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00933107, DTXSID10884994 | |

| Record name | Ethenyl(methyl)phenylsilyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, (ethenylmethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methylphenylvinylsilane | |

CAS RN |

17878-39-6, 147377-51-3 | |

| Record name | Benzene, (ethenylmethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017878396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (ethenylmethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethenyl(methyl)phenylsilyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, (ethenylmethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylphenylvinylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

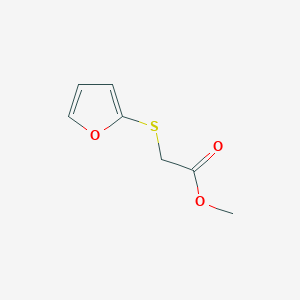

![N-[(benzyloxy)carbonyl]glycylalaninamide](/img/structure/B95449.png)